Product packaging for Mercaptomerin(Cat. No.:CAS No. 20223-84-1)

Mercaptomerin

Cat. No.: B1208591
CAS No.: 20223-84-1
M. Wt: 562.0 g/mol
InChI Key: JGMQLDDGSMLGDU-UHFFFAOYSA-M
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Description

Interaction with Thiol and Sulfhydryl Groups of Cellular Proteins

The reactivity of the mercury atom in Mercaptomerin with sulfhydryl groups is a fundamental aspect of its molecular action. These sulfhydryl groups, present in the amino acid cysteine, are crucial for the structure and function of many proteins.

The interaction of this compound with thiol-containing molecules can significantly alter the intracellular thiol status. Thiols, such as the antioxidant glutathione (B108866), play a critical role in maintaining the cellular redox balance and protecting against oxidative stress. By binding to these thiol groups, this compound can disrupt this delicate homeostasis, potentially leading to a state of oxidative stress, lipid peroxidation, and mitochondrial dysfunction. The binding of mercury to cysteine residues is considered a primary event that can trigger cellular damage.

The divalent mercury ion within this compound exhibits a high affinity for the sulfhydryl groups of proteins. This strong interaction leads to the formation of mercaptides. While the high affinity is well-established, specific quantitative data regarding the binding affinities (such as the dissociation constant, Kd) and the precise stoichiometry of this compound with particular cellular proteins are not extensively documented in the available literature. Generally, the reaction between heavy metals and sulfhydryl groups can result in both intramolecular and intermolecular bonding within and between proteins. The stoichiometry of such interactions, often a 1:1 or 1:2 ratio of metal to thiol group, is critical for understanding the resulting biological effect. However, for this compound itself, these specific quantitative details remain an area requiring further investigation.

Table 1: Interaction of this compound with Protein Sulfhydryl Groups

ParameterDescriptionFindingCitation
Binding Target The primary molecular target for the mercury component of this compound.Sulfhydryl (-SH) groups of cysteine residues in proteins.
Binding Affinity The strength of the interaction between the mercury ion and sulfhydryl groups.Described as "high-affinity binding." Specific Kd values for this compound are not readily available.
Stoichiometry The molar ratio in which this compound binds to protein sulfhydryl groups.Not specifically quantified for this compound. General principles suggest potential for 1:1 or 1:2 (metal:thiol) interactions.

This table is interactive. Click on the headers to sort the data.

Impact on Enzyme Systems

The binding of this compound to sulfhydryl groups has significant consequences for the function of numerous enzymes, as these groups are often located at the active sites or are crucial for maintaining the enzyme's three-dimensional structure.

This compound is known to bind to and inhibit both microsomal and mitochondrial enzymes, which can lead to cellular injury. Microsomal enzymes, located in the endoplasmic reticulum, and mitochondrial enzymes are vital for a vast array of metabolic processes. The inhibition of these enzymes by this compound is a direct consequence of the mercury atom's interaction with their essential sulfhydryl groups. While the inhibitory effect is documented, specific quantitative data such as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values for this compound against specific microsomal or mitochondrial enzymes are not widely available in the reviewed literature.

Table 2: Effect of this compound on Microsomal and Mitochondrial Enzymes

Enzyme TypeEffectQuantitative Data (IC50/Ki)Citation
Microsomal Enzymes InhibitionNot available in reviewed literature.
Mitochondrial Enzymes InhibitionNot available in reviewed literature.

This table is interactive. Click on the headers to sort the data.

Research has indicated that mercurial compounds can influence the activity of malic acid dehydrogenase, an enzyme involved in the citric acid cycle. Studies have shown that multiple doses of mercurials can lead to a decrease in the activity of this enzyme. This effect is likely due to the interaction of mercury with the enzyme's sulfhydryl groups, which are essential for its catalytic function.

Aquaporins, also known as water channels, are integral membrane proteins that facilitate the transport of water across cell membranes. Several aquaporin isoforms contain cysteine residues that are sensitive to mercurial compounds. this compound, like other mercurials, can inhibit the function of these water channels by binding to these critical sulfhydryl groups, thereby blocking the passage of water. This inhibition of aquaporins, particularly in the renal tubules, is a key component of the diuretic effect of mercurial compounds. The structural basis for this inhibition by mercury has been studied in aquaporin mutants, showing that mercury can block the channel without causing a significant conformational change.

Table 3: Effect of this compound on Aquaporin Function

FeatureDescriptionFindingCitation
Mechanism of Inhibition How this compound affects aquaporin function.Binds to sulfhydryl groups of cysteine residues within the aquaporin channel, leading to a blockage of water transport.
Functional Consequence The result of aquaporin inhibition by this compound.Halting of water flow across the cell membrane.
Structural Impact The physical change to the aquaporin upon mercury binding.Studies on model aquaporins suggest channel blockage without major conformational rearrangement.

This table is interactive. Click on the headers to sort the data.

Cellular Pathway Modulation

Oxidative Stress Induction and Lipid Peroxidation

This compound's interaction with intracellular thiol groups can disrupt the cellular redox balance, leading to oxidative stress. This state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can have significant downstream consequences. One major outcome of elevated oxidative stress is lipid peroxidation.

Lipid peroxidation is a degradative process affecting polyunsaturated fatty acids in cell membranes, initiated by the attack of free radicals. This process can alter membrane fluidity, permeability, and the function of membrane-bound proteins. Key products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are cytotoxic and can form adducts with proteins and nucleic acids, further contributing to cellular damage. The induction of oxidative stress and subsequent lipid peroxidation is a significant aspect of this compound's biochemical profile.

Table 1: Key Factors in Oxidative Stress and Lipid Peroxidation

Factor Description Role in Cellular Processes
Reactive Oxygen Species (ROS) Highly reactive molecules containing oxygen, generated as byproducts of normal metabolism. Can cause damage to DNA, RNA, proteins, and lipids if levels become excessive.
Lipid Peroxidation (LPO) The process where free radicals attack lipids containing carbon-carbon double bonds, especially in polyunsaturated fatty acids. Leads to cell membrane damage, altering fluidity and permeability.
Malondialdehyde (MDA) A major end product of lipid peroxidation. Used as a biomarker for oxidative stress; can form adducts with DNA and proteins, leading to cytotoxicity.
4-hydroxynonenal (4-HNE) Another significant aldehyde product of lipid peroxidation. Implicated in cell signaling and can induce apoptosis and modulate inflammatory responses.
Glutathione (GSH) A crucial intracellular antioxidant. Helps to neutralize ROS and is involved in the detoxification of harmful compounds.

Mitochondrial Bioenergetics Perturbation

Mitochondria, the primary sites of cellular energy production, are also susceptible to the effects of this compound. The compound's ability to bind to sulfhydryl groups can impact mitochondrial enzymes, leading to mitochondrial dysfunction. This perturbation of mitochondrial bioenergetics can manifest as impaired oxidative phosphorylation and reduced ATP synthesis, compromising the cell's energy supply.

Mitochondrial dysfunction is closely linked to the induction of oxidative stress. Damaged mitochondria can become a significant source of ROS, creating a vicious cycle that exacerbates cellular damage. The disruption of mitochondrial function can also lead to the release of pro-apoptotic factors, initiating programmed cell death.

Table 2: Effects on Mitochondrial Bioenergetics

Parameter Effect of Perturbation Consequence
Oxidative Phosphorylation (OXPHOS) Inhibition of electron transport chain complexes. Decreased ATP production and increased ROS generation.
Mitochondrial Membrane Potential Loss of membrane potential. Release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
ATP Synthesis Reduced due to impaired OXPHOS. Cellular energy deficit, impacting numerous cellular functions.
Mitochondrial Dynamics Alterations in fission and fusion processes. Can lead to fragmented and dysfunctional mitochondria.

Regulation of Apoptotic Pathways in Specific Cell Lines (e.g., glioma, leukemia cells)

This compound has been noted to influence apoptotic pathways, with differing effects depending on the cell type. In glioma cells, it has been observed to exhibit an anti-apoptotic function. This protective effect is achieved by suppressing the p53/TP53-mediated activation of IGFBP3. The p53 protein is a critical tumor suppressor that can initiate apoptosis in response to cellular stress. By inhibiting this pathway, this compound can protect glioma cells from programmed cell death.

Conversely, in leukemia cells, this compound demonstrates an anti-apoptotic action through the phosphorylation of BCL2. BCL2 is a key anti-apoptotic protein, and its phosphorylation can enhance its survival-promoting function. The regulation of these apoptotic pathways highlights the compound's complex and context-dependent interactions with cellular machinery.

Table 3: Regulation of Apoptosis in Specific Cell Lines

Cell Line Pathway Modulated Effect
Glioma Cells Suppresses p53/TP53-mediated activation of IGFBP3. Anti-apoptotic; protects cells from apoptosis.
Leukemia Cells Mediates anti-apoptotic action by phosphorylating BCL2. Anti-apoptotic; promotes cell survival.

Role in Macrophage Differentiation and Development

This compound is also involved in the processes of macrophage differentiation and development. During macrophage differentiation induced by macrophage colony-stimulating factor (CSF1), this compound has been observed to translocate to the nucleus. This nuclear translocation suggests a role in regulating gene expression associated with macrophage development. Macrophages are crucial cells of the innate immune system, and their proper differentiation is vital for their diverse functions, including phagocytosis, antigen presentation, and tissue remodeling. The involvement of this compound in this process indicates its potential to modulate immune responses.

Involvement in Cell Motility and Adhesion Processes

Cell motility and adhesion are fundamental processes in various physiological and pathological events. this compound has been shown to play a role in these processes. Following cellular wounding, it translocates from focal contacts to lamellipodia, which are key structures in cell movement. This translocation suggests its participation in the modulation of desmosomal adhesion. Furthermore, this compound contributes to cell motility by phosphorylating CSPG4, which in turn induces the association of CSPG4 with extensive lamellipodia, structures that drive cell protrusion and movement. These actions underscore the compound's influence on the cytoskeletal dynamics that govern cell migration and adhesion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27HgNO6S B1208591 Mercaptomerin CAS No. 20223-84-1

Properties

IUPAC Name

[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMQLDDGSMLGDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27HgNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21259-76-7 (di-hydrochloride salt)
Record name Mercaptomerin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841
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DSSTOX Substance ID

DTXSID901046256
Record name Mercaptomerin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/
Record name MERCAPTOMERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

20223-84-1
Record name Mercaptomerin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercaptomerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERCAPTOMERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Synthesis and Properties of Mercaptomerin

Synthesis of this compound

An improved synthesis of this compound involves the use of N-(3-Chloromercuri-2-methoxypropyl)-dl,a-camphoramic acid as a key intermediate. This intermediate is reacted with disodium (B8443419) thioglycolate in anhydrous methanol. The resulting this compound is then isolated by the addition of acetone (B3395972) and can be further purified by fractional crystallization from a methanol-acetone mixture to yield a crystalline product of high purity.

Another described method involves reacting the sodium salt of N(γ-chloromercuri-β-methoxy-propyl)-d-α-camphoramic acid with sodium thioglycolate in an aqueous solution, followed by evaporation to yield an amorphous powder. A more general synthesis pathway starts with camphoric acid, which reacts with ammonia (B1221849) and allyl isocyanate to form an intermediate. This intermediate is then treated with mercuric acetate (B1210297) in methanol, followed by a reaction with sodium thioglycolate in the presence of sodium chloride and sodium hydroxide (B78521) to produce this compound sodium. elementalchemistry.in

Reactant/ReagentRole in Synthesis
dl-N-allylcamphoramic acidStarting organic scaffold
Mercuric acetateSource of mercury for mercuration
MethanolSolvent
Sodium chlorideTo form the chloromercuri intermediate
Sodium thioglycolateIntroduces the mercaptoacetate (B1236969) group
Sodium methylateBase for salt formation

Effects on Intracellular Thiol Homeostasis

Physical and Chemical Properties

This compound sodium is a hygroscopic, white, amorphous powder. It is freely soluble in water and soluble in alcohol, but practically insoluble in ether, benzene, and chloroform. The compound decomposes at approximately 150-158°C.

PropertyValue/DescriptionReference
Molecular FormulaC16H25HgNNa2O6S
Molecular Weight606.01 g/mol
AppearanceHygroscopic white powder
SolubilityFreely soluble in water; soluble in alcohol; practically insoluble in ether, benzene, chloroform
Decomposition Temperature150-158°C

Synthetic Methodologies and Chemical Characterization for Research Applications

Historical and Contemporary Approaches to Mercaptomerin Synthesis

The synthesis of this compound has evolved, with early methods and more refined pathways contributing to its availability for research.

Improved Synthesis Pathways: Intermediates and Reaction Conditions

One described synthesis pathway for this compound sodium begins with camphoric acid. This is reacted with ammonia (B1221849) in the presence of allyl isocyanate to form an intermediate. This intermediate is then treated with mercuric acetate (B1210297) in methanol, yielding a mercury derivative as acetate. The final step involves reacting this mercury derivative with sodium thioglycolate in the presence of sodium chloride and aqueous sodium hydroxide (B78521) to produce this compound sodium .

Another related compound, chlormerodrin (B225780), is prepared by reacting N-allyl urea (B33335) with mercuric acetate in methanol, forming 2-methoxy-N-propyl urea, which then yields chlormerodrin upon reaction with NaCl .

Research has also focused on improving synthesis methods, with one notable publication detailing "An Improved Synthesis of this compound" . While the specifics of the improved pathway are not fully detailed in the provided search results, the existence of such research indicates a continuous effort to optimize its production .

The chemical structure of this compound sodium is described by its IUPAC name: sodium ((S)-3-((1R,3S)-3-carboxylato-2,2,3-trimethylcyclopentane-1-carboxamido)-2-methoxypropyl)((carboxylatomethyl)thio)mercury . Its molecular formula is C16H27HgNO6S, with a molecular weight of approximately 562.05 .

Optimization of Purification and Isolation Techniques

The purification and isolation of this compound are critical for obtaining a compound suitable for research applications. While specific details on this compound's purification are limited in the provided snippets, general principles of chemical purification are applicable. Techniques such as chromatography, including High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC), are standard methods for separating and purifying complex mixtures . Solid-phase extraction is also employed for purifying natural products . For research-grade chemicals, achieving high purity often involves a combination of techniques to remove impurities and isolate the target compound effectively.

Stability Profiles Relevant to Research Handling and Storage

Understanding the stability of this compound is paramount for its appropriate handling, storage, and experimental use. Factors such as pH and the presence of chelating agents can influence its integrity.

pH Dependence of Aqueous Solution Stability

The stability of compounds in aqueous solutions can be significantly influenced by pH. While direct data on this compound's pH-dependent stability is not extensively detailed, general principles suggest that pH can affect the ionization state and potentially the degradation pathways of such molecules . For instance, the protonation states of functional groups within a molecule can change with pH, altering its solubility and reactivity . Organomercuric compounds, in general, can exhibit varying stability across different pH ranges, with potential for hydrolysis or other degradation processes .

Pre Clinical and in Vitro Research Models and Findings

Renal Tissue Slice Studies

In vitro studies using renal tissue slices have been instrumental in elucidating the mechanisms of action of various compounds at a tissue level. This model allows for the investigation of transport processes and metabolic functions in a setting that preserves much of the kidney's cellular architecture.

Studies utilizing kidney slices from both dogs and rats have demonstrated that Mercaptomerin can significantly inhibit key transport pathways. In these experiments, tissue slices were incubated with this compound, and the uptake rates of specific organic ions were measured. Research showed that this compound caused a dose-related inhibition of the uptake of both p-aminohippurate (B12120003) (PAH), an organic anion, and N-methylnicotinamide (NMN), an organic cation. The data indicated that rat renal tissue was more sensitive to the inhibitory effects of this compound than dog tissue.

Table 1: Effect of this compound on Renal Transport in Tissue Slices

Species Transport Substrate Observed Effect Sensitivity Note
Dog p-aminohippurate (PAH) Significant, dose-related inhibition of uptake. Less sensitive than rat tissue.
Dog N-methylnicotinamide (NMN) Significant, dose-related inhibition of uptake. Less sensitive than rat tissue.
Rat p-aminohippurate (PAH) Significant, dose-related inhibition of uptake. More sensitive than dog tissue.

The metabolic activity of renal tissue is critical for its function, particularly the energetic demands of active transport. Key parameters for assessing this activity are oxygen consumption (Qo2) and the ratio of ATP produced to oxygen consumed (the P/O ratio). In a typical experimental setup, state 3 respiration (ADP-stimulated) and state 2 respiration (basal) are measured to determine the respiratory control ratio (RCR), an indicator of mitochondrial coupling. While specific studies detailing the direct effects of this compound on these parameters in tissue slices are not available in the provided research, such assessments would be crucial for understanding its metabolic impact. The oxygen tension (PO2) in renal tissue, which varies between the cortex (~50 mmHg) and medulla (~10-20 mmHg), is a critical factor in these measurements.

Table 2: Typical Metabolic Parameters Measured in Renal Tissue Studies

Parameter Description Typical Reported Values (in vivo)
Oxygen Consumption (Qo2) The rate at which tissue consumes oxygen, linked to metabolic demand. Varies significantly with tubular Na+ reabsorption.
P/O Ratio The ratio of ATP molecules produced per atom of oxygen reduced; a measure of oxidative phosphorylation efficiency. Ranges from 1.7 to 2.5 in kidney tissue.
Respiratory Control Ratio (RCR) The ratio of state 3 (active) to state 2 (resting) respiration; indicates the tightness of coupling between respiration and phosphorylation. Higher in heart mitochondria than kidney, but significant in both.

Investigations of Transport Inhibition (e.g., PAH, NMN uptake)

Isolated Protein and Enzyme Assays

To understand the molecular mechanisms of a compound, researchers use assays with isolated proteins and enzymes. These studies allow for a detailed examination of binding interactions and the kinetics of enzyme inhibition, free from the complexities of a cellular environment.

The primary mechanism of action for mercurial compounds like this compound is the high-affinity binding of the mercury ion to the sulfhydryl (thiol) groups of proteins. This interaction can alter protein structure and function, leading to widespread effects. Organomercurials are known to complex with free cysteine and the sulfhydryl groups present on proteins such as hemoglobin. This binding is not limited to a single class of proteins; mercury is known to interact with and inhibit microsomal and mitochondrial enzymes, as well as structural and transport proteins like aquaporins. Advanced techniques, such as the use of metal-sensitive fluorescent proteins, have been developed to act as reporters for studying these high-affinity interactions between mercury and proteins in vitro.

The binding of this compound to enzymes can lead to their inhibition. The characterization of this inhibition involves determining its nature—whether it is competitive, non-competitive, uncompetitive, or mixed—by analyzing its effect on key kinetic parameters. These parameters, the maximum reaction velocity (Vmax) and the Michaelis constant (Km), are measured at various substrate concentrations in the presence and absence of the inhibitor. For example, a competitive inhibitor increases the apparent Km but does not change the Vmax, as the inhibition can be overcome by high concentrations of the substrate. In contrast, a non-competitive inhibitor binds to a site other than the active site and reduces the Vmax without affecting the Km. These relationships are often visualized using Lineweaver-Burk plots to clearly distinguish the type of inhibition.

Table 3: Effects of Reversible Inhibitor Types on Enzyme Kinetics

Inhibition Type Description Effect on Vmax Effect on Km
Competitive Inhibitor binds to the active site, competing with the substrate. Unchanged. Apparent Km is increased.
Non-competitive Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. Decreased. Unchanged.
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex. Decreased. Decreased.

| Mixed | Inhibitor binds to both the enzyme and the ES complex, but with different affinities. | Decreased. | Increased or decreased. |

Studies on Mercury-Protein Binding Interactions

Cellular Culture System Applications

Cell culture systems, including primary human cells and immortalized cell lines, provide a vital platform for investigating the effects of chemical compounds at the cellular level. These systems allow for controlled studies on cell viability, proliferation, and specific molecular pathways. While research specifically detailing the use of this compound in cell culture is limited, studies on other organomercurials, such as methylmercury (B97897) (MeHg), in human embryonic stem cells (hESCs) provide a relevant model for its potential applications. In such systems, researchers can assess a compound's impact on fundamental cellular processes.

Key endpoints that can be investigated using cell culture models include:

Cell Viability and Proliferation: Measuring the dose-dependent and time-dependent effects of the compound on cell survival and growth rates.

Cell Adhesion and Morphology: Observing changes in cell attachment to culture surfaces and alterations in colony formation, which are critical for cell communication and viability.

Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific phases (e.g., G1/S or G2) by using techniques like flow cytometry.

Gene and Protein Expression: Analyzing changes in the expression of key proteins and genes related to pluripotency, differentiation, or cellular stress pathways.

These in vitro models are crucial for generating data that is more predictive of in vivo outcomes and for elucidating the mechanisms of toxicity or therapeutic action before moving to more complex models.

Studies on Apoptotic Modulation in Cancer Cell Lines

While comprehensive, peer-reviewed studies detailing the apoptotic effects of this compound on a wide range of cancer cell lines are limited, some evidence suggests its potential to induce programmed cell death. Apoptosis is a critical process for removing damaged or cancerous cells, and its deregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism for many anticancer drugs.

A key signaling pathway involved in cell survival and apoptosis is the PI3K/Akt pathway. Activation of this pathway is known to promote the survival of cancer cells, and its inhibition can lead to apoptosis. A patent for a composition containing this compound sodium indicates that it induces apoptosis by blocking Akt activation in human prostate cancer cells. This suggests that this compound may exert its anticancer effects by interfering with this critical cell survival pathway. The inhibition of Akt can lead to a cascade of events, including the modulation of pro-apoptotic and anti-apoptotic proteins, ultimately resulting in programmed cell death.

Further research is necessary to fully elucidate the specific molecular mechanisms by which this compound may induce apoptosis in various cancer cell lines and to validate the findings from patent literature in peer-reviewed scientific studies.

Research on Macrophage Biology and Cell Motility

However, studies on other organic mercury compounds provide some insight into how this compound might interact with these cells. For instance, research has shown that organic mercury compounds can be accumulated by macrophages. Some studies suggest that macrophages can even convert organic mercury into its inorganic form.

Furthermore, some mercurial compounds have been shown to modulate macrophage function. For example, mercury chloride (HgCl₂) has been found to reduce the M1-like inflammatory response of bone marrow-derived macrophages. This suggests that mercurial compounds can influence the activation state and effector functions of macrophages. While these findings are not directly about cell motility, they indicate that mercurial compounds can impact macrophage biology. The potential for this compound to affect macrophage motility remains an area for future investigation.

Research on the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

The mechanism of action of this compound is intrinsically linked to its ability to interact with sulfhydryl groups. This property is highly relevant to the gamma-glutamyl cycle and glutathione metabolism, as glutathione (GSH) is a tripeptide containing a prominent sulfhydryl group and is the most abundant low-molecular-weight thiol in cells.

The gamma-glutamyl cycle is a key pathway for the synthesis and degradation of glutathione. A central enzyme in this cycle is gamma-glutamyl transferase (GGT), which is located on the outer surface of cells and is involved in the breakdown of extracellular glutathione. This process is crucial for providing the precursor amino acids for intracellular glutathione synthesis.

Direct studies on the inhibition of GGT by this compound are not extensively documented. However, research on other organic mercurials provides strong evidence for the interaction between these compounds and the gamma-glutamyl cycle. A study on GGT-deficient mice demonstrated that these animals excrete methylmercury, an organic mercurial compound, more rapidly than wild-type mice. This finding strongly suggests that GGT plays a significant role in the metabolism and disposition of organic mercurials. Given that this compound is an organic mercurial, it is highly probable that it also serves as a substrate for or an inhibitor of GGT and other enzymes with reactive sulfhydryl groups within the glutathione metabolic pathway. This interaction would likely alter glutathione homeostasis and the cellular redox state.

Table of Research Findings on this compound and Related Compounds

Research Area Compound(s) Key Findings Citations
Apoptotic Modulation This compound sodium Induces apoptosis in human prostate cancer cells by blocking Akt activation (based on patent information).
Macrophage Biology Organic mercury compounds, Mercury chloride Organic mercury compounds can accumulate in macrophages. Mercury chloride can reduce the M1-like inflammatory response.
Gamma-Glutamyl Cycle and Glutathione Metabolism Methylmercury (organic mercurial) GGT-deficient mice exhibit accelerated excretion of methylmercury, indicating a key role for GGT in the metabolism of organic mercurials.

Future Directions and Research Gaps in Mercaptomerin Studies

Exploration of Undiscovered Biochemical Targets

The primary mechanism of action for Mercaptomerin is understood to be the inhibition of Na-K ATPase in the renal tubules, which increases the excretion of sodium and water. However, the high-affinity binding of its mercuric ion to the thiol or sulfhydryl groups of proteins suggests a much broader range of potential biological targets. The biochemical aspects of mercurial-induced diuresis are still considered largely unexplored, with evidence suggesting that its effects may extend beyond the proximal tubule, pointing to additional sites of action within the nephron.

Future research should systematically investigate these potential off-target interactions. Given that mercury is known to inhibit enzymes like protein kinase C and alkaline phosphatase, which are critical in various signaling pathways, a comprehensive screening of this compound against a panel of kinases, phosphatases, and other enzymes containing reactive cysteine residues is warranted. Furthermore, observations of this compound affecting aquaporins and T-cell receptor signaling pathways open up new lines of inquiry into its effects on water transport channels and the immune system. t3db.ca Identifying these currently unknown biochemical targets is crucial for building a complete profile of the compound's physiological and potential pathophysiological effects.

Development of Novel Analytical Approaches for Trace this compound Detection

The detection of this compound, particularly at trace levels in biological and environmental samples, presents a significant analytical challenge. Conventional methods for mercury analysis, such as Cold Vapor Atomic Absorption Spectroscopy (CVAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are highly sensitive but often measure total mercury content, failing to distinguish the specific organometallic form of this compound from other mercury species. This lack of specificity is a major gap, as the toxicity and biochemical activity are highly dependent on the chemical form of the mercury.

The development of novel analytical techniques is essential for accurate and specific trace detection. Promising areas of research include the refinement of liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or ICP-MS, which can separate different mercury compounds before quantification. Additionally, emerging technologies such as electrochemical sensors, colorimetric assays, and immunoassays offer the potential for rapid, sensitive, and field-deployable detection methods. The use of nanoparticles, for instance in fluorescence-based sensors, could also provide novel platforms for highly sensitive detection.

Table 1: Comparison of Analytical Techniques for Mercury Detection This interactive table summarizes and compares various analytical methods applicable to the detection of mercury-containing compounds like this compound.

Technique Principle Typical Detection Limit Advantages Disadvantages Reference(s)
Cold Vapor Atomic Absorption Spectroscopy (CVAAS) Absorption of radiation by mercury atoms in the vapor phase.Single-digit parts-per-trillion (ppt)Well-established, robust, abundant analytical methods.Measures total mercury, potential for interferences.
Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) Emission of light by mercury atoms excited by a light source.~0.2 ppt (B1677978) (direct); ~0.02 ppt (with preconcentration)Higher sensitivity than CVAAS.More complex instrumentation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in plasma followed by mass analysis.Sub-pptHigh sensitivity, multi-element capability.High cost, potential for spectral interferences, requires special sample handling for mercury.
Liquid Chromatography (LC) coupled techniques Separation of compounds based on their physicochemical properties before detection.Dependent on detectorAllows for speciation of different mercury compounds.Requires method development, more complex sample preparation.
Electrochemical Sensors Measurement of current or potential changes due to redox reactions of mercury.Varies widelyPotential for portability, low cost, and real-time analysis.Under development, potential for matrix interference.
Colorimetric/Fluorescence Assays Change in color or fluorescence intensity upon binding to mercury.VariesSimple, rapid, low cost.Can have specificity and sensitivity limitations, often used for screening.

Investigation of Structural Analogs for Fundamental Mechanistic Insights

The synthesis and study of structural analogs of this compound represent a powerful strategy for dissecting its mechanism of action and structure-activity relationships. Historical research on related mercurial diuretics has already shown that minor structural modifications can significantly impact diuretic potency. For instance, altering the position of substituents on the camphor-derived moiety of similar compounds was found to influence their effectiveness.

Systematic medicinal chemistry efforts could yield significant insights. Future research should focus on synthesizing and testing analogs where specific parts of the this compound molecule are modified:

The Camphoric Acid Moiety: Altering the stereochemistry or substituents of this bulky group could clarify its role in receptor binding or cellular uptake.

The Alkyl Linker: Modifying the length and composition of the chain connecting the mercury atom to the camphoric acid amide could provide insights into the optimal spatial arrangement required for diuretic activity.

By comparing the biological activities of these analogs, researchers can pinpoint the exact structural features responsible for its therapeutic effect versus its off-target interactions, paving the way for a deeper mechanistic understanding.

Elucidation of Broader Cellular Regulatory Network Interactions

The interaction of this compound is unlikely to be confined to a single enzyme or transporter. Due to the reactivity of mercury with sulfhydryl groups, this compound has the potential to perturb a wide array of cellular regulatory networks. The known inhibition of key signaling proteins like protein kinase C is just one example of its potential to disrupt cellular homeostasis. t3db.ca

A significant research gap exists in understanding these broader network-level effects. Modern systems biology approaches, such as proteomics and transcriptomics, could be employed to generate a global map of the cellular changes induced by this compound exposure. This could reveal unexpected interactions with pathways controlling cell cycle, apoptosis, inflammation, and gene transcription. For example, studies on other molecules show that they can influence major signaling pathways like MAPK, Wnt, and PI3K/Akt. Investigating whether this compound affects these or other central regulatory hubs would provide a more holistic view of its cellular impact. Uncovering these complex interactions is essential for fully comprehending the compound's biological footprint beyond its role as a diuretic.

Q & A

Q. Table 1. Key Discrepancies in this compound Genotoxicity Studies

SpeciesEndpointResult (vs. Controls)Proposed ConfounderReference
Swiss miceOocyte aneuploidy↑ 2.5-foldIntraperitoneal injection
Syrian hamstersOocyte aneuploidyNo changeSpecies-specific metabolism

Q. Resolution Strategies :

  • Conduct cross-species pharmacokinetic studies to quantify mercury accumulation differences.
  • Standardize exposure protocols (e.g., ISO guidelines) to reduce variability .

Guidance for Reproducibility

  • Documentation : Publish full experimental protocols (e.g., compound purity, instrument calibration) in supplementary materials .
  • Data Sharing : Deposit raw datasets in repositories like Zenodo, with metadata aligned with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.